

Introduction: The Foundational Importance of Molecular Weight in Drug Discovery

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Compound of Interest

Compound Name: 5-Chloro-4-fluoro-2-methoxyaniline

Cat. No.: B1487518

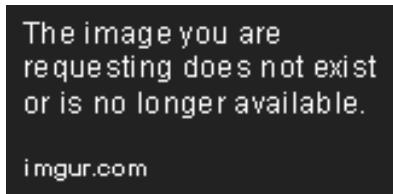
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In the landscape of pharmaceutical research and drug development, the precise characterization of a chemical entity is paramount. Among the most fundamental of these characteristics is the molecular weight (MW). An accurate molecular weight serves as the primary identifier of a compound, validating its synthesis and purity, and forming the bedrock upon which all subsequent stoichiometric calculations for assays, formulations, and mechanistic studies are built. For a molecule like **5-Chloro-4-fluoro-2-methoxyaniline**, a substituted aniline derivative with potential as a building block in medicinal chemistry, an error in this foundational parameter can compromise entire research programs.

This guide provides a comprehensive, technically-grounded overview of the determination of the molecular weight for **5-Chloro-4-fluoro-2-methoxyaniline**. We will move beyond a simple statement of the value to explore the synergy between theoretical calculation and robust experimental verification. This document is designed for the practicing researcher and scientist, offering not just data, but a framework for understanding and validating the molecular identity of this and similar compounds with the highest degree of scientific rigor.

Section 1: Core Identity and Physicochemical Properties

Before delving into the methodologies of its determination, it is essential to establish the identity of the target compound through its universally recognized identifiers and calculated properties.

Property	Value	Source
IUPAC Name	5-chloro-4-fluoro-2-methoxyaniline	-
CAS Number	1394839-94-1	[1] [2]
Molecular Formula	C ₇ H ₇ ClFNO	-
Molecular Weight	175.59 g/mol	[1]
Chemical Structure	 The image you are requesting does not exist or is no longer available. imgur.com	(Structure generated based on IUPAC name)

Section 2: The Theoretical Molecular Weight: A Calculated Foundation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. [\[3\]](#) This theoretical value provides a precise benchmark against which experimental results are compared. It is crucial to distinguish between two forms of molecular weight:

- Average Molecular Weight: Calculated using the weighted average of the natural abundances of the isotopes for each element. This is the value (175.59 g/mol) used in most laboratory stoichiometric calculations.
- Monoisotopic Mass: Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O). This value is what is precisely measured by high-resolution mass spectrometry.

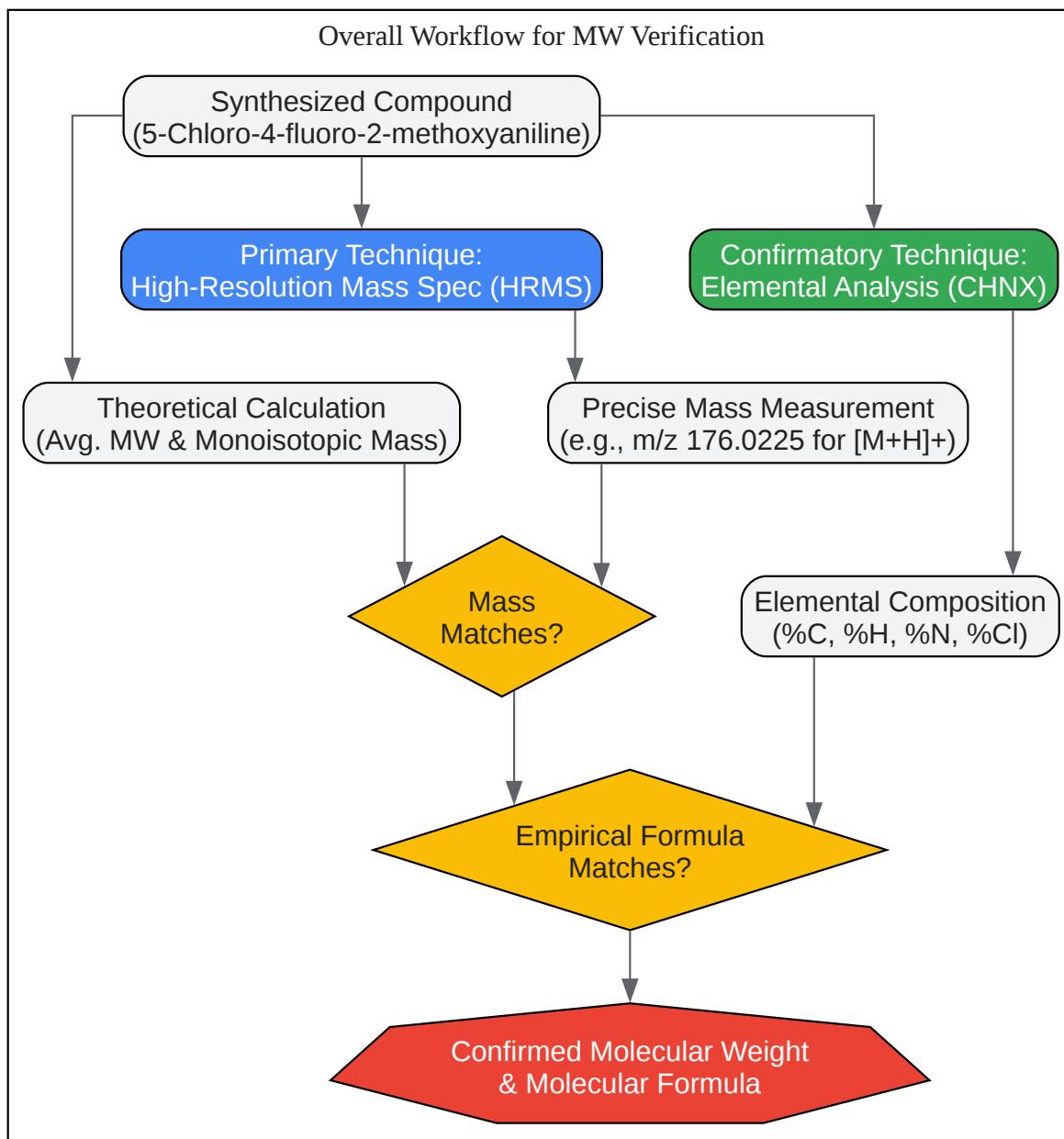
The calculation is performed as follows:

Element	Count	Average Atomic Weight (g/mol)	Subtotal (g/mol)
Carbon (C)	7	12.011	84.077
Hydrogen (H)	7	1.008	7.056
Chlorine (Cl)	1	35.453	35.453
Fluorine (F)	1	18.998	18.998
Nitrogen (N)	1	14.007	14.007
Oxygen (O)	1	15.999	15.999
Total	Average Molecular Weight:		175.590

This calculated value establishes the expected molecular weight. The next step is to confirm this value through rigorous experimental analysis.

Section 3: Experimental Verification: A Dual-Methodology Approach

Relying solely on theoretical calculations is insufficient in a regulated and precision-driven field. Experimental verification is non-negotiable. A robust validation strategy employs orthogonal methods that confirm the molecular weight and elemental composition independently. The gold-standard approach combines High-Resolution Mass Spectrometry (HRMS) with Elemental Analysis.

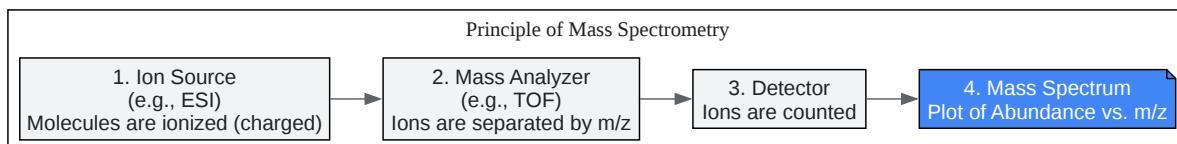
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Caption: Workflow for unambiguous molecular weight and formula determination.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.^[4] It is the most powerful method for determining the molecular weight of small organic compounds with high accuracy and sensitivity.^[5]

Causality of Method Choice: We select HRMS over standard-resolution MS because it can measure molecular mass to four or five decimal places. This extreme precision allows for the differentiation of compounds with the same nominal mass but different elemental formulas, providing an unambiguous confirmation of the molecular formula.



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Caption: The three core components of a mass spectrometer.^{[4][6]}

Experimental Protocol: HRMS via ESI-TOF

- Sample Preparation: Accurately weigh ~1 mg of **5-Chloro-4-fluoro-2-methoxyaniline** and dissolve it in 1 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of ~1-10 μ g/mL in 50:50 acetonitrile:water with 0.1% formic acid.
 - Expert Insight: The addition of formic acid is critical. It provides a source of protons (H^+) to facilitate soft ionization via electrospray (ESI), primarily forming the protonated molecular ion $[M+H]^+$, which is easily detectable and minimizes fragmentation.
- Instrument Setup: Calibrate the ESI-TOF mass spectrometer using a known calibration standard immediately prior to the run. Set the instrument to positive ion mode.

- Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Data Acquisition: Acquire data over a relevant mass range (e.g., m/z 100-500) for 1-2 minutes to obtain a stable signal and generate an averaged spectrum.
- Data Analysis:
 - Identify the most abundant peak in the expected region. For our compound (monoisotopic mass ≈ 175.02), the $[\text{M}+\text{H}]^+$ ion is expected at m/z ≈ 176.03 .
 - Self-Validation: The trustworthiness of the data is confirmed by observing the isotopic pattern. Chlorine has two major isotopes: ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%). Therefore, a molecular ion containing one chlorine atom will exhibit a characteristic M+2 peak with an intensity of about one-third that of the monoisotopic peak. This signature provides definitive evidence for the presence of chlorine.
 - Compare the experimentally measured exact mass of the $[\text{M}+\text{H}]^+$ ion to the calculated theoretical value. A mass accuracy error of < 5 ppm is considered confirmation of the elemental formula.

Elemental Analysis

Elemental analysis is a destructive technique that provides the mass percentage of individual elements (typically Carbon, Hydrogen, and Nitrogen) in a pure sample.^[7] It serves as an essential orthogonal method to confirm the empirical formula derived from the HRMS data.^[8]

Experimental Protocol: Combustion Analysis

- Sample Submission: Provide a pure, dry sample (~2-3 mg) of **5-Chloro-4-fluoro-2-methoxyaniline** in a pre-weighed vial to an analytical service laboratory.
 - Expert Insight: Purity is non-negotiable. The presence of residual solvents or impurities will significantly skew the mass percentages and lead to an incorrect empirical formula. The sample must be dried under high vacuum to remove any volatile contaminants.

- Analysis: The sample is combusted at high temperatures. The resulting gases (CO_2 , H_2O , N_2) are separated and quantified to determine the percentage of C, H, and N. Halogens like chlorine are determined by separate methods.
- Data Interpretation & Validation:
 - The laboratory will report the results as a weight percentage for each element.
 - Convert these percentages into an empirical formula.[9][10]

Hypothetical Data and Validation:

Element	Theoretical %	Experimental % (Hypothetical)
C	47.88%	47.81%
H	4.02%	4.05%
N	7.98%	7.95%
Cl	20.19%	20.11%

- Convert Mass to Moles: Assume a 100 g sample.
 - C: $47.81 \text{ g} / 12.011 \text{ g/mol} = 3.98 \text{ mol}$
 - H: $4.05 \text{ g} / 1.008 \text{ g/mol} = 4.02 \text{ mol}$
 - N: $7.95 \text{ g} / 14.007 \text{ g/mol} = 0.57 \text{ mol}$
 - Cl: $20.11 \text{ g} / 35.453 \text{ g/mol} = 0.57 \text{ mol}$
- Determine Simplest Ratio: Divide by the smallest molar amount (0.57).
 - C: $3.98 / 0.57 \approx 7$
 - H: $4.02 / 0.57 \approx 7$

- N: $0.57 / 0.57 = 1$
- Cl: $0.57 / 0.57 = 1$
- Result: The analysis yields an empirical formula of C_7H_7NCl . Note: Oxygen and Fluorine are typically calculated by difference and other methods.
- Final Validation: The empirical formula weight for C_7H_7ClFNO is 175.59 g/mol . The molecular weight determined by HRMS is ~176 g/mol (for the $[M+H]^+$ ion). Since the empirical formula weight matches the experimentally determined molecular weight, the molecular formula is confirmed to be identical to the empirical formula: C_7H_7ClFNO .^{[8][11]}

Conclusion

The molecular weight of **5-Chloro-4-fluoro-2-methoxyaniline** is definitively established as 175.59 g/mol . This conclusion is not merely based on a theoretical calculation but is substantiated by a robust, self-validating experimental framework. High-resolution mass spectrometry provides a precise measurement of the molecular mass and confirms the elemental composition through its high accuracy and isotopic signature analysis. This is orthogonally supported by elemental analysis, which independently verifies the empirical formula. For researchers in drug development, adhering to this dual-methodology approach ensures the unambiguous identification of the molecular entity, securing the foundation for all subsequent research and development efforts.

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